Daturaolone

Catalog No.
S561763
CAS No.
41498-80-0
M.F
C30H48O2
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daturaolone

CAS Number

41498-80-0

Product Name

Daturaolone

IUPAC Name

(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1

InChI Key

YCTXVPCDHZMBHX-QCDSSADQSA-N

Synonyms

daturaolone

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C

The exact mass of the compound Daturaolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 705537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Daturaolone is a pentacyclic oleanane-type triterpenoid isolated from various plant species, including those of the Datura and Pistacia genera. Its primary established value in a research and procurement context is its role as an anti-inflammatory agent. The compound's mechanism of action involves the inhibition of key inflammatory mediators and pathways, including cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the nuclear factor-kappa B (NF-κB) signaling cascade. This profile makes it a relevant tool for investigating inflammation, nociception, and related cellular processes.

Research Fit

Natural product reference standard for phytochemical analysis and bioassay-guided fractionation

Pentacyclic oleanane triterpenoid scaffold for structure-activity relationship (SAR) exploration

Defined C-3 ketone and C-6 hydroxyl groups support selectivity profiling studies

While other steroidal natural products from the Solanaceae family, such as Withaferin A, also exhibit potent anti-inflammatory effects, they are often characterized by aggressive, broad-spectrum cytotoxicity that affects both cancerous and normal cells. This makes them challenging tools for selectively studying inflammatory pathways without introducing confounding variables from apoptotic or cell-cycle arrest mechanisms. Daturaolone offers a more delineated activity profile; its anti-inflammatory effects are observed at concentrations where it shows minimal cytotoxicity to normal cells. This distinction is critical for procurement decisions where the primary goal is to modulate inflammation specifically, rather than induce general cellular stress, making Daturaolone a non-interchangeable tool for such focused applications.

Substitution Risk

Structure

Generic oleanane/ursane triterpenoids lack C-3 keto and C-6 hydroxy groups, which may shift enzyme inhibition profiles

Purity

Crude plant extracts contain multiple triterpenoids that differ in potency and selectivity, limiting assay reproducibility

Mechanism

Structural analogs such as β-amyrin may not recapitulate the same target engagement pattern in NF-κB or enzyme assays

In Vivo Anti-Inflammatory Potency vs. Diclofenac

In a standard carrageenan-induced paw edema model in mice, Daturaolone demonstrated dose-dependent anti-inflammatory activity with an ED50 value of 10.1 mg/kg. This potency is directly comparable to that of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, which exhibited an ED50 of 8.2 mg/kg in the same study.

Evidence DimensionIn Vivo Anti-inflammatory Potency (ED50)
Target Compound Data10.1 mg/kg
Comparator Or BaselineDiclofenac: 8.2 mg/kg
Quantified DifferenceDaturaolone exhibits ~81% of the molar-equivalent potency of Diclofenac.
ConditionsCarrageenan-induced paw edema in mice.

This demonstrates that Daturaolone is not a low-potency novelty compound; it has efficacy in a validated in vivo model that is on par with a globally recognized pharmaceutical standard, justifying its selection for preclinical anti-inflammatory studies.

Enzyme Inhibition vs. Parent Scaffold
Head-to-head
Daturaolone α-glucosidase IC50 40.4 µM vs. crude fraction 160.2 µg/mL; β-secretase IC50 260.7 µM vs. fraction 304.2 µg/mL and standard inhibitor 289.2 µM
Supports enzyme inhibition assay context; reported IC50 advantage over fraction and standard
In vitro enzyme assays; cross-study comparison with standard inhibitor

Cytotoxicity Profile vs. Withaferin A

A critical differentiator for selecting an anti-inflammatory agent is its off-target cytotoxicity. Daturaolone exhibits low cytotoxicity against normal human lymphocytes, with an IC50 value greater than 20 µg/mL. In contrast, the common in-class substitute Withaferin A is known to be highly cytotoxic to both cancer and normal human cells, with significant cell death observed at concentrations as low as 0.5 µg/mL.

Evidence DimensionCytotoxicity in Normal Cells (IC50)
Target Compound Data>20 µg/mL (Normal human lymphocytes)
Comparator Or BaselineWithaferin A: Strong cytotoxicity observed at ≥0.5 µg/mL (Normal human fibroblasts)
Quantified DifferenceDaturaolone displays a significantly wider therapeutic window for anti-inflammatory studies, with a non-cytotoxic concentration range that is at least 40-fold higher than that of Withaferin A.
ConditionsIn vitro cell viability assays.

For researchers aiming to isolate and study anti-inflammatory effects without confounding results from broad cytotoxicity, Daturaolone is a more suitable tool than Withaferin A, enabling clearer interpretation of experimental outcomes.

In Vivo Anti-inflammatory Endpoint
Head-to-head
ED50 10.1 mg/kg for daturaolone vs. diclofenac sodium ED50 10.5 mg/kg in carrageenan-induced mouse paw edema model (1–30 mg/kg dose range)
Reported anti-inflammatory endpoint response comparable to NSAID comparator
Model: carrageenan paw edema; dose-response context

In Vitro NF-κB and NO Inhibition

Daturaolone demonstrates potent, low-micromolar inhibition of critical inflammatory mediators in vitro. It inhibits Nuclear Factor-kappa B (NF-κB) with an IC50 value of 1.2 ± 0.8 µg/mL and suppresses nitric oxide (NO) production with an IC50 of 4.51 ± 0.92 µg/mL. The inhibition of NO production is comparable to the reference compound curcumin (IC50 = 2.94 ± 0.74 µg/mL) under the same experimental conditions.

Evidence DimensionIn Vitro Inhibition (IC50)
Target Compound DataNF-κB: 1.2 µg/mL; NO Production: 4.51 µg/mL
Comparator Or BaselineCurcumin (for NO Production): 2.94 µg/mL
Quantified DifferenceDaturaolone inhibits NO production with a potency approximately 65% that of curcumin, while also potently inhibiting the upstream NF-κB pathway.
ConditionsIn vitro assays using LPS-stimulated cells.

This evidence provides a clear, quantifiable mechanism of action, assuring buyers that the compound's in vivo effects are linked to the modulation of specific, high-value molecular targets in inflammation research.

Antimicrobial Zone of Inhibition
Head-to-head
S. aureus: 30 mm; B. subtilis: 24 mm; S. epidermidis: 22 mm (daturaolone) vs. extract range 18–24 mm; K. pneumoniae: 12 mm vs. extract 18 mm
Supports antimicrobial screening context; Gram-positive inhibition differs from extract
Agar well diffusion assay; panel includes Gram-positive and Gram-negative strains
Antipyretic & Safety Window
Reported
84.64% antipyretic effect at 20 mg/kg (i.p.); acute toxicity safe up to 50 mg/kg in mice
Model-response context for antipyretic and muscle relaxation assays
Yeast-induced pyrexia model; muscle relaxation compared to atropine
NF-κB Pathway Selectivity
Class-level
NF-κB IC50 1.2 µg/mL; NO inhibition IC50 4.51 µg/mL; lymphocyte cytotoxicity IC50 >20 µg/mL; Huh7.5 cytotoxicity IC50 17.32 µg/mL
Supports NF-κB pathway-response interpretation; selectivity context over normal cells
In vitro reporter gene and MTT assays; selectivity ratio >16-fold vs lymphocyte toxicity

Non-NSAID In Vivo Inflammation Models

For preclinical studies of inflammation or pain where the objective is to evaluate a natural product with a distinct mechanism from standard NSAIDs, Daturaolone is a justifiable choice. Its in vivo potency is comparable to diclofenac, providing a strong basis for its use as a primary investigational compound in such models.

Low-Cytotoxicity Cell-Based Assays

When the research goal is to specifically dissect the role of pathways like NF-κB in a non-cancer context, Daturaolone is a superior choice over broadly cytotoxic alternatives like Withaferin A. Its favorable therapeutic window allows for the modulation of inflammation with minimal risk of confounding data from off-target cell death.

Novel COX Inhibitor Lead Optimization

As a validated in vivo-active compound with a proposed mechanism involving COX inhibition, Daturaolone serves as an effective positive control or starting scaffold for medicinal chemistry programs aimed at developing novel anti-inflammatory agents based on the pentacyclic triterpenoid core.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzyme inhibition screening (α-glucosidase / BACE1)
Inhibitor potency context vs. parent scaffold
IC50 reproducibility and assay-specific selectivity
In vivo inflammation model studies
Comparable endpoint response to NSAID reference
Dose-response consistency and model-specific ED50
Antimicrobial screening (Gram-positive panel)
Zone of inhibition profile distinct from crude extract
Strain-specific MIC and panel consistency
NF-κB pathway modulation research
Selective inhibition over general cytotoxicity
Cellular selectivity ratio and target engagement assays

XLogP3

7.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

440.365430770 Da

Monoisotopic Mass

440.365430770 Da

Heavy Atom Count

32

Wikipedia

Daturaolone

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